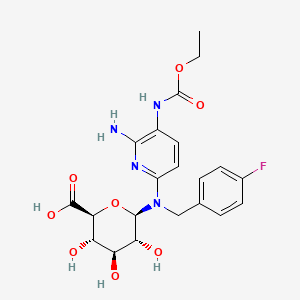
Flupirtine-N6-beta-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a non-opioid analgesic known for its muscle-relaxing properties.
准备方法
The synthesis of Flupirtine-N6-beta-D-Glucuronide involves the glucuronidation of flupirtine. This process typically requires the use of glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the N6 position of flupirtine. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid. Industrial production methods may involve biocatalysis using microbial or mammalian cell cultures engineered to express the necessary enzymes .
化学反应分析
Flupirtine-N6-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety, leading to the formation of different derivatives. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
科学研究应用
Flupirtine-N6-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of flupirtine and related compounds.
Biology: Researchers study its effects on cellular processes and its role in the detoxification pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and muscle relaxation.
Industry: The compound is used in the development of new analgesic drugs and in the study of drug metabolism
作用机制
The mechanism of action of Flupirtine-N6-beta-D-Glucuronide involves its interaction with various molecular targets. It upregulates Bcl-2, increases glutathione levels, activates inwardly rectifying potassium channels, and delays the loss of intermitochondrial membrane calcium retention capacity. These actions contribute to its analgesic and muscle-relaxing effects. Unlike flupirtine, it does not bind to NMDA receptors but acts through alpha-2 adrenergic mechanisms .
相似化合物的比较
Flupirtine-N6-beta-D-Glucuronide can be compared with other similar compounds, such as:
Flupirtine: The parent compound, known for its analgesic properties.
Retigabine: A bioisostere of flupirtine, used for the treatment of epilepsy and known for its action on potassium channels.
生物活性
Flupirtine-N6-beta-D-Glucuronide is a metabolite of flupirtine, a drug known for its analgesic properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Overview of Flupirtine
Flupirtine is classified as a selective neuronal potassium channel opener and exhibits NMDA receptor antagonist properties. It has been utilized in clinical settings for the management of pain, particularly in conditions such as postoperative pain, migraines, and other acute pain states . The pharmacokinetics of flupirtine show that it is rapidly absorbed, widely distributed in the body, and has a half-life of approximately 6 to 10 hours .
Metabolism and Formation of this compound
Flupirtine undergoes extensive metabolism primarily in the liver. The metabolic pathway involves hydrolytic cleavage of the carbamate group followed by acetylation through N-acetyltransferases (NAT) and conjugation with glucuronic acid via UDP-glucuronosyltransferases (UGT), leading to the formation of various metabolites, including this compound .
Table 1: Key Metabolites of Flupirtine
| Metabolite | Pathway | Biological Activity |
|---|---|---|
| Flupirtine | Parent compound | Analgesic |
| D13223 | N-acetylation | Active analgesic |
| This compound | Glucuronidation | Potential neuroprotective |
Analgesic Effects
Research indicates that flupirtine exerts its analgesic effects through multiple mechanisms:
- Potassium Channel Opening : Flupirtine activates G-protein-coupled inwardly rectifying potassium channels (K+ channels), leading to hyperpolarization of neuronal membranes, which reduces neuronal excitability .
- NMDA Receptor Antagonism : Although high concentrations are required for NMDA receptor antagonism, this property contributes to its overall analgesic profile by inhibiting nociceptive transmission during neuronal excitation .
- Neuroprotection : Flupirtine has shown potential neuroprotective effects by increasing levels of anti-apoptotic agents like Bcl-2 and reducing oxidative stress markers in neuronal cells . This suggests a role in conditions such as neurodegenerative diseases.
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety profile of flupirtine and its metabolites:
- A study assessing the pharmacokinetics of flupirtine demonstrated that approximately 8-12% of bioavailable flupirtine is eliminated as mercapturic acid derivatives, highlighting its metabolic pathways .
- Another clinical trial focused on the analgesic efficacy of flupirtine in various pain models, confirming its effectiveness in reducing pain scores significantly compared to placebo .
Case Study: Genetic Polymorphisms
A notable case study examined the influence of genetic polymorphisms on the metabolism of flupirtine. It was found that carriers of specific GSTP1 alleles exhibited altered bioavailability and analgesic response to flupirtine, suggesting that genetic factors may play a role in individual responses to treatment .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[6-amino-5-(ethoxycarbonylamino)pyridin-2-yl]-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O8/c1-2-33-21(32)24-12-7-8-13(25-18(12)23)26(9-10-3-5-11(22)6-4-10)19-16(29)14(27)15(28)17(34-19)20(30)31/h3-8,14-17,19,27-29H,2,9H2,1H3,(H2,23,25)(H,24,32)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFNWVVUMTVKA-YUAHOQAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













